![molecular formula C21H19FN2OS B6480965 1-(4-fluorobenzoyl)-3-(3-methylphenyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione CAS No. 1223775-43-6](/img/structure/B6480965.png)
1-(4-fluorobenzoyl)-3-(3-methylphenyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione
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Overview
Description
1-(4-Fluorobenzoyl)-3-(3-methylphenyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione (hereafter referred to as FDMT) is an organic compound that has been used in scientific research for a variety of applications. FDMT is a bicyclic compound with a fused spiro-ring system, and has been found to have a wide range of biological activities such as anti-inflammatory, anti-oxidant, anti-cancer, and anti-diabetic properties.
Scientific Research Applications
FDMT has been used in scientific research for a variety of applications. It has been found to have anti-inflammatory, anti-oxidant, anti-cancer, and anti-diabetic properties. In particular, FDMT has been found to be effective in the treatment of diabetes, as it has been shown to reduce blood glucose levels and improve insulin sensitivity. Additionally, FDMT has been found to be effective in the treatment of cancer, as it has been shown to inhibit the growth of tumor cells. Furthermore, FDMT has been found to be effective in the treatment of inflammation, as it has been shown to reduce inflammation in the body.
Mechanism of Action
The exact mechanism of action of FDMT is not yet fully understood. However, it is thought to act by inhibiting the production of inflammatory mediators, such as cytokines and chemokines. Additionally, FDMT has been found to inhibit the activity of enzymes involved in the production of reactive oxygen species, which are responsible for the damage caused by oxidative stress. Furthermore, FDMT has been found to inhibit the activity of enzymes involved in the production of prostaglandins, which are responsible for the inflammation caused by inflammation.
Biochemical and Physiological Effects
FDMT has been found to have a wide range of biochemical and physiological effects. For instance, FDMT has been found to reduce the levels of inflammatory mediators, such as cytokines and chemokines, as well as inhibit the activity of enzymes involved in the production of reactive oxygen species and prostaglandins. Additionally, FDMT has been found to reduce the levels of glucose in the blood, as well as improve insulin sensitivity. Furthermore, FDMT has been found to inhibit the growth of tumor cells, as well as reduce inflammation in the body.
Advantages and Limitations for Lab Experiments
The use of FDMT in lab experiments has several advantages. Firstly, FDMT is relatively easy to synthesize, and is therefore easily accessible for researchers. Additionally, FDMT has been found to have a wide range of biological activities, and is therefore useful for a variety of experiments. Furthermore, FDMT has been found to be effective in the treatment of diabetes, cancer, and inflammation, making it useful for a variety of medical experiments.
However, there are also some limitations to the use of FDMT in lab experiments. Firstly, the exact mechanism of action of FDMT is not yet fully understood, making it difficult to accurately predict the effects of FDMT in experiments. Additionally, FDMT has been found to be toxic at high concentrations, and therefore must be used with caution in experiments. Furthermore, FDMT has been found to be unstable in the presence of light and heat, and therefore must be stored in a cool, dark place.
Future Directions
The use of FDMT in scientific research has the potential to lead to a number of new discoveries. For instance, further research into the exact mechanism of action of FDMT could lead to the development of new and more effective treatments for diseases such as diabetes, cancer, and inflammation. Additionally, further research into the biochemical and physiological effects of FDMT could lead to the development of new and more effective treatments for a variety of conditions. Furthermore, further research into the stability of FDMT could lead to the development of new and more effective methods of storage and delivery. Finally, further research into the synthesis of FDMT could lead to the development of new and more efficient methods of production.
Synthesis Methods
FDMT can be synthesized by a variety of methods, including a two-step reaction of 4-fluorobenzoyl chloride and 3-methylphenylhydrazine. The first step is the condensation of the 4-fluorobenzoyl chloride with the 3-methylphenylhydrazine, which results in the formation of the diazaspiro[4.4]non-3-ene-2-thione. The second step involves the oxidation of the diazaspiro[4.4]non-3-ene-2-thione to the FDMT.
properties
IUPAC Name |
(4-fluorophenyl)-[2-(3-methylphenyl)-3-sulfanylidene-1,4-diazaspiro[4.4]non-1-en-4-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19FN2OS/c1-14-5-4-6-16(13-14)18-20(26)24(21(23-18)11-2-3-12-21)19(25)15-7-9-17(22)10-8-15/h4-10,13H,2-3,11-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGPNMAONQGEVBH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NC3(CCCC3)N(C2=S)C(=O)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19FN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Fluorobenzoyl)-3-(3-methylphenyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione |
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